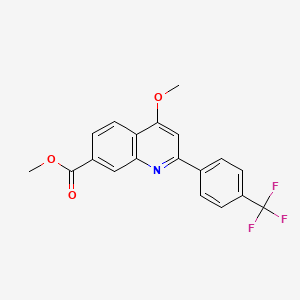
Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate is a quinoline derivative with a trifluoromethyl group and a methoxy group attached to its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, making them useful in various chemical reactions.
Biology: The biological potential of this compound includes its use as a probe in biological studies. Its fluorescence properties can be utilized in imaging techniques to study cellular processes.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-methoxy-2-(trifluoromethyl)quinoline-7-carboxylate: Similar structure but lacks the phenyl group.
Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-6-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-5-carboxylate: Similar structure but with a different position of the carboxylate group.
Uniqueness: The uniqueness of Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H14F3NO3 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
methyl 4-methoxy-2-[4-(trifluoromethyl)phenyl]quinoline-7-carboxylate |
InChI |
InChI=1S/C19H14F3NO3/c1-25-17-10-15(11-3-6-13(7-4-11)19(20,21)22)23-16-9-12(18(24)26-2)5-8-14(16)17/h3-10H,1-2H3 |
InChI Key |
TYTKASGPZGDYEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1C=CC(=C2)C(=O)OC)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


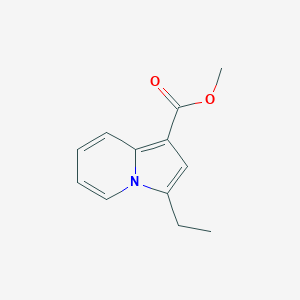
![2-Bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde](/img/structure/B15364287.png)
![2-[1,1'-Biphenyl]-3-yl-5-chloropyridine](/img/structure/B15364300.png)

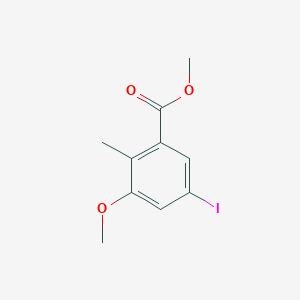
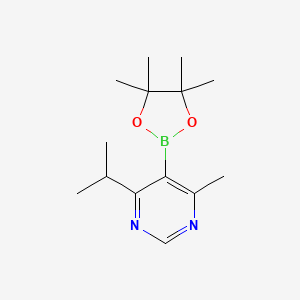
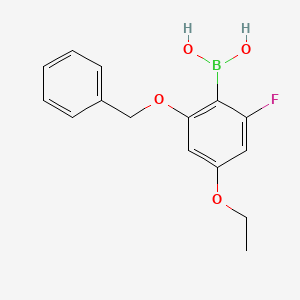
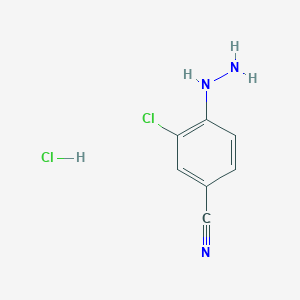
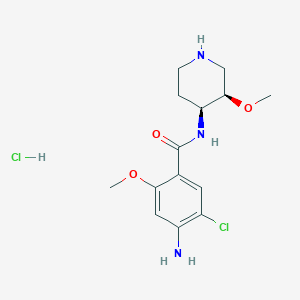
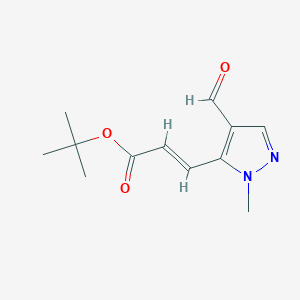

![Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15364362.png)
![n-[2-(2-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B15364363.png)
![2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-](/img/structure/B15364374.png)
